3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde 3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17711052
InChI: InChI=1S/C10H9NO2/c1-11-5-4-8(9(11)7-12)10-3-2-6-13-10/h2-7H,1H3
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde

CAS No.:

Cat. No.: VC17711052

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 3-(furan-2-yl)-1-methylpyrrole-2-carbaldehyde
Standard InChI InChI=1S/C10H9NO2/c1-11-5-4-8(9(11)7-12)10-3-2-6-13-10/h2-7H,1H3
Standard InChI Key MMBZCYKVQHMLQB-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=C1C=O)C2=CC=CO2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(Furan-2-yl)-1-methyl-1H-pyrrole-2-carbaldehyde features a pyrrole ring substituted at the 1-position with a methyl group and at the 3-position with a furan-2-yl moiety. The aldehyde group at the 2-position introduces electrophilic reactivity, enabling participation in nucleophilic addition and cycloaddition reactions. The compound’s planar structure facilitates π-π stacking interactions, which are critical for its biological activity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
CAS Number1501572-28-6
Hybridizationsp² (furan and pyrrole rings)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for confirming its structure. Key spectral features include:

  • ¹H NMR: A singlet at δ 9.8 ppm (aldehyde proton), doublets between δ 6.2–7.5 ppm (furan and pyrrole aromatic protons), and a singlet at δ 3.7 ppm (N-methyl group).

  • IR: A strong absorption band at ~1,710 cm⁻¹ (C=O stretch of the aldehyde).

TechniqueKey SignalsAssignment
¹H NMRδ 9.8 (s, 1H)Aldehyde proton
δ 7.4–6.2 (m, 4H)Furan and pyrrole protons
δ 3.7 (s, 3H)N-methyl group
IR1,710 cm⁻¹C=O stretch

Synthesis and Optimization

Proline-Catalyzed Mannich Reaction

A primary synthesis route involves a proline-catalyzed Mannich reaction followed by cyclization. This method operates under mild conditions (room temperature, aqueous solvent) and achieves yields of 65–78%. The reaction proceeds via iminium intermediate formation, with proline acting as an organocatalyst to enforce stereoselectivity.

Table 3: Comparative Synthesis Methods

MethodConditionsYieldAdvantages
Proline-catalyzedRT, H₂O, 24 h65–78%Mild, stereoselective
One-pot hydrogenation*H₂ (0.01 MPa), Pd/C, 47°C, 9 h87%*Scalable, minimal waste

*Data extrapolated from analogous syntheses .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., Staphylococcus aureus). Its mechanism involves disrupting cell membrane integrity and inhibiting enzyme systems critical for microbial survival.

Chemical Reactivity and Derivative Synthesis

Nucleophilic Additions

The aldehyde group undergoes nucleophilic addition with amines, hydrazines, and alcohols to form Schiff bases, hydrazones, and acetals, respectively. These derivatives are precursors for bioactive molecules, including antifungal agents.

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), yielding bicyclic adducts with enhanced solubility and pharmacokinetic profiles.

Industrial and Pharmaceutical Applications

Drug Discovery

The compound serves as a lead structure for developing kinase inhibitors and antimicrobial agents. Its furan-pyrrole core is a privileged scaffold in FDA-approved drugs, underscoring its therapeutic relevance.

Material Science

Conjugated polymers incorporating this monomer exhibit tunable optoelectronic properties, making them candidates for organic semiconductors.

Future Perspectives

Future research should prioritize:

  • Synthetic Optimization: Developing solvent-free or catalytic asymmetric methods.

  • Mechanistic Studies: Elucidating structure-activity relationships via molecular docking.

  • Toxicological Profiling: Assessing in vivo safety to advance preclinical development.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator